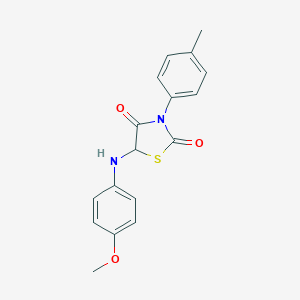

(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

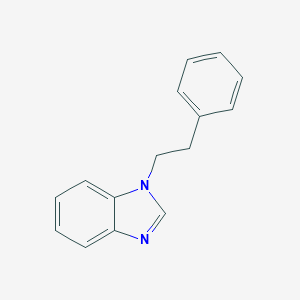

The compound “(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide” is a type of organic compound known as a hydrazone. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in organic synthesis and can exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of hydrazones involves a carbon-nitrogen double bond (C=N), which is part of the hydrazone functional group. This group is typically planar due to the sp2 hybridization of the carbon and nitrogen atoms involved in the double bond .Chemical Reactions Analysis

Hydrazones can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific hydrazone would depend on its exact structure. Factors such as the presence of other functional groups, the length and composition of the carbon chain, and the presence of any substituents could all affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a derivatization reagent for the detection of aldehydes and ketones in complex samples.

Mecanismo De Acción

Target of Action

The primary target of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is the ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme . This enzyme plays a crucial role in regulating extracellular purinergic signaling .

Mode of Action

The compound interacts with its target, the e50NT enzyme, by inhibiting its activity . This interaction results in the disruption of extracellular purinergic signaling, which can lead to various disease conditions, such as inflammation, hypoxia, and cancer .

Biochemical Pathways

It is known that the compound interferes with the purinergic signaling pathway by inhibiting the activity of the e50nt enzyme . This disruption can affect downstream effects, leading to various disease conditions .

Result of Action

The molecular and cellular effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide’s action primarily involve the disruption of extracellular purinergic signaling due to the inhibition of the e50NT enzyme . This can lead to various disease conditions, including inflammation, hypoxia, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide. For instance, temperature has been found to significantly impact the protonation degree of related compounds . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of (E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide include its ease of synthesis, high purity, and low toxicity. However, this compound has limited solubility in water, which may limit its use in aqueous environments. This compound is also sensitive to air and light, which may affect its stability over time.

Direcciones Futuras

There are several potential future directions for (E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide research. In medicinal chemistry, this compound could be further studied for its anti-cancer properties and potential use in combination with other anti-cancer drugs. In materials science, this compound could be used as a ligand in the synthesis of new MOFs with improved gas storage and separation properties. In analytical chemistry, this compound could be further optimized as a derivatization reagent for the detection of aldehydes and ketones in complex samples.

In conclusion, this compound is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicinal chemistry, materials science, and analytical chemistry.

Métodos De Síntesis

(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide can be synthesized through a one-pot reaction of hexane-1,6-dihydrazine and 4-dimethylaminobenzaldehyde in the presence of acetic acid. This method yields a high purity of this compound, making it suitable for scientific research applications.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-4-5-6-7-15(19)17-16-12-13-8-10-14(11-9-13)18(2)3/h8-12H,4-7H2,1-3H3,(H,17,19)/b16-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASOTHASKROFES-FOWTUZBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)

![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)

![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)

![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)